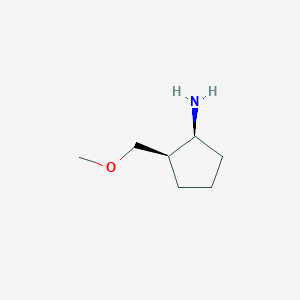

(1S,2R)-2-Methoxymethyl-cyclopentylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-(methoxymethyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-5-6-3-2-4-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBHNURRLOHCAS-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereocontrolled Synthesis of 1s,2r 2 Methoxymethyl Cyclopentylamine and Analogous Chiral Cyclopentylamines

Asymmetric Synthetic Strategies

The creation of the two contiguous stereocenters in (1S,2R)-2-Methoxymethyl-cyclopentylamine with the correct absolute and relative configuration is the primary challenge in its synthesis. Various asymmetric strategies have been developed to address this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Approaches for Cyclopentylamine (B150401) Formation

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. researchgate.netwikipedia.orgnumberanalytics.com After the desired stereocenter(s) have been established, the auxiliary is removed. This approach offers a reliable method for controlling stereochemistry.

One effective strategy for the synthesis of trans-2-substituted cyclopentylamines involves a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines derived from chiral amino alcohols. acs.orgnih.govacs.org For instance, the use of a chiral oxazolidine (B1195125) derived from (S)-valinol can be envisioned for the synthesis of the target compound. The general approach involves the formation of an N-alkenyl derivative which then undergoes a diastereoselective cyclization.

A notable example is the synthesis of a precursor to trans-pentacin, which shares the trans-1,2-disubstituted cyclopentylamine core. The key step is a Lewis acid-promoted cyclization of an organozirconium intermediate, which proceeds with high diastereoselectivity.

Table 1: Diastereoselective Cyclization using Chiral Auxiliaries

| Entry | Substrate | Lewis Acid | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| 1 | N-(But-3-en-1-yl)-4-isopropyloxazolidine | Et₂AlCl | >95:5 |

While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the high diastereoselectivity achieved for similar structures suggests its potential applicability. The choice of the chiral auxiliary and the cyclization conditions are critical for achieving the desired stereochemistry. researchgate.net

Asymmetric Catalysis in Cyclopentylamine Synthesis

Asymmetric catalysis, utilizing either transition metals or small organic molecules (organocatalysts), provides a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. nih.gov

Rhodium- and iridium-catalyzed asymmetric hydrogenations are powerful methods for establishing stereocenters. acs.org For the synthesis of chiral cyclopentylamines, the asymmetric hydrogenation of a suitably substituted cyclopentene (B43876) precursor is a key strategy. For example, the iridium-catalyzed asymmetric hydrogenation of 1,2-disubstituted cyclopentenes has been shown to produce cis-1,2-disubstituted cyclopentanes with high enantioselectivity. beilstein-journals.org Although this provides the cis-diastereomer, it highlights the potential of transition metal catalysis in controlling the stereochemistry of substituted cyclopentanes.

A series of 1,2-disubstituted cyclohexene (B86901) derivatives have been successfully hydrogenated with high enantio- and diastereoselectivities using iridium complexes with phosphinomethyloxazoline ligands. beilstein-journals.org While the analogous cyclopentene derivatives proved more challenging, enantioselectivities of up to 88% ee were achieved. beilstein-journals.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclopentene Derivative

| Substrate | Catalyst | Ligand | Enantiomeric Excess (ee) |

|---|

This methodology could be adapted to a precursor of this compound, where the double bond is strategically placed to allow for the introduction of the amine and methoxymethyl groups with the desired stereochemistry upon hydrogenation.

Organocatalysis has emerged as a powerful tool for the enantioselective construction of cyclic systems. beilstein-journals.orgresearchgate.netnih.gov Asymmetric Michael additions are particularly relevant for the synthesis of substituted cyclopentanes. nih.govacs.orgbeilstein-journals.org For instance, the organocatalytic Michael addition of a nucleophile to a cyclopentenone derivative can establish a stereocenter that directs the formation of a second stereocenter.

A study on the asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindoles catalyzed by a multifunctional squaramide catalyst demonstrated the formation of Michael adducts with high enantioselectivities. beilstein-journals.orgresearchgate.net This approach allows for the creation of a chiral cyclopentane (B165970) scaffold that can be further elaborated to the desired amine.

Table 3: Organocatalytic Asymmetric Michael Addition

| Michael Acceptor | Michael Donor | Organocatalyst | Diastereomeric Ratio | Enantiomeric Excess (ee) |

|---|

The resulting functionalized cyclopentanone (B42830) can then be converted to the target amine through a series of stereocontrolled transformations, such as reduction and amination.

Biocatalytic Approaches, including Transaminase-Mediated Syntheses of Chiral Amines

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. wpmucdn.com Transaminases (TAs), in particular, are powerful enzymes for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines. wpmucdn.com

Chemoenzymatic Pathways for Enantiopure Cyclopentylamines

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biocatalysis to create efficient and elegant synthetic routes. wpmucdn.commdpi.com A chemoenzymatic approach to this compound could involve the chemical synthesis of a prochiral ketone precursor, followed by a highly enantioselective biocatalytic reductive amination.

Alternatively, a racemic mixture of 2-methoxymethyl-cyclopentylamine (B7935343) can be synthesized chemically, followed by an enzymatic kinetic resolution. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the two.

A notable example of a chemoenzymatic synthesis is the preparation of enantiopure (S)-betaxolol, where a key step is the lipase-catalyzed kinetic resolution of a chlorohydrin precursor. This highlights the power of combining enzymatic resolutions with chemical transformations to access enantiopure targets.

Table 4: Lipase-Catalyzed Kinetic Resolution

| Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee) |

|---|

A similar strategy could be devised for this compound, where a racemic precursor is resolved enzymatically to provide an enantiomerically enriched intermediate that is then converted to the final product.

Synthesis from Chiral Pool Precursors

The chiral pool, comprising readily available, enantiomerically pure natural products, serves as an excellent starting point for the synthesis of complex chiral molecules. unchainedlabs.com This approach leverages the inherent chirality of these natural scaffolds to build new stereocenters with a high degree of control.

Natural products and carbohydrates offer a rich source of stereochemically defined starting materials for the synthesis of chiral cyclopentylamine scaffolds. unchainedlabs.comnih.gov The structural modification of these natural compounds through semi-synthetic methods can lead to the generation of novel analogues with potentially enhanced biological activities. nih.gov Carbohydrates, in particular, are abundant and provide a high density of chiral centers, making them attractive precursors. rsc.org The synthesis of glycosylamines, for instance, can be achieved by treating carbohydrates like D-glucose with ammonia, which can then be further derivatized. nih.gov The conversion of carbohydrates into functionalized cyclopentane derivatives often involves significant synthetic transformations, including cyclization and ring-opening strategies. gavinpublishers.comresearchgate.net

One strategy involves the use of chemoenzymatic methods, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. rsc.org For example, oligosaccharides can be synthesized enzymatically and then used as building blocks for further chemical modifications to create complex molecular architectures. rsc.org The derivatization of these scaffolds can be achieved through various reactions, including oxidations, reductions, and hydrolyses, to introduce the desired functional groups for building the cyclopentylamine core. rsc.org

Table 1: Examples of Natural Precursors and their Potential for Cyclopentylamine Synthesis

| Natural Precursor | Key Chiral Features | Potential Synthetic Strategy for Cyclopentylamine Scaffold |

| D-Glucose | Multiple contiguous stereocenters | Ring opening, functional group interconversion, and intramolecular cyclization |

| L-Serine | Defined stereocenter at α-carbon | Functional group manipulation and chain extension followed by cyclization |

| (-)-Pulegone | Chiral cyclic ketone | Ring functionalization and rearrangement strategies |

Utility of Bicyclic Lactams, such as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, in Stereoselective Cyclopentylamine Synthesis

Bicyclic lactams are powerful intermediates in the stereoselective synthesis of chiral cyclopentylamines. A prominent example is (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, a constrained γ-lactam that serves as a versatile precursor. nih.govresearchgate.net This compound, often referred to as a Vince lactam, provides a rigid framework that allows for highly controlled functionalization of the cyclopentane ring. nih.govnih.gov

The synthetic utility of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one stems from its ability to undergo a variety of stereoselective transformations. For instance, the olefin can be subjected to dihydroxylation, and the stereochemical outcome can be controlled by the choice of the N-protecting group. researchgate.net A bulky protecting group directs the hydroxylation to the exo-face, leading to precursors for carbocyclic ribosides, while a smaller protecting group allows for endo-face attack. researchgate.net The lactam can then be opened to reveal the cyclopentylamine scaffold with the desired stereochemistry. This intermediate is a key precursor in the synthesis of various carbocyclic nucleoside analogues and other biologically active molecules. nih.govresearchgate.net The development of efficient enzymatic resolutions for N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-ones has further enhanced their utility in providing enantiomerically pure building blocks. researchgate.net

Table 2: Synthetic Applications of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

| Target Molecule/Scaffold | Key Transformation | Reference |

| Carbocyclic Ribosylamines | Stereoselective dihydroxylation and lactam opening | researchgate.net |

| Abacavir Intermediate | Intermediate in the synthesis of the antiviral drug | nih.gov |

| Amino-peramivir Precursor | Used as a precursor for a neuraminidase inhibitor | nih.gov |

Diastereoselective Synthesis and Separation Techniques

Achieving the desired diastereoselectivity is a critical challenge in the synthesis of polysubstituted cyclopentanes. This often involves the careful design of cyclization reactions and, when necessary, the separation of diastereomeric intermediates.

The control of diastereoselectivity in the formation of the cyclopentane ring is paramount for accessing specific stereoisomers of substituted cyclopentylamines. Various strategies have been developed to this end. One approach involves a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines to produce trans-2-substituted cyclopentylamines with high diastereoselectivity. nih.govresearchgate.netnih.gov This method provides a general route to diversely substituted cyclopentylamines. nih.gov

Multicomponent reactions also offer a powerful tool for constructing highly functionalized cyclopentenyl scaffolds in a diastereoselective manner. For example, an isocyanide-based multicomponent reaction can yield complex cyclopentenyl rings with excellent stereocontrol. google.com Furthermore, catalyst-controlled regiodivergent reactions, such as the hydrophosphination of acyl bicyclobutanes, can provide access to different diastereomers of multi-substituted cyclobutanes, which can serve as precursors to cyclopentane systems. rsc.org The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome of these transformations.

When a synthetic route produces a racemic mixture of a cyclopentylamine intermediate, a resolution step is necessary to isolate the desired enantiomer. Several techniques are available for this purpose.

Enzymatic resolution is a highly effective method that utilizes the stereoselectivity of enzymes. For instance, Lipase B from Candida antarctica can catalyze the enantioselective acetylation of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. nih.gov This can proceed as a simple kinetic resolution or, with certain substrates, as a dynamic kinetic resolution where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov Lipase-catalyzed transesterification or hydrolysis has also been successfully applied to resolve other cyclic intermediates. nih.gov

Diastereomeric salt formation is a classical and widely used method for resolving racemic amines. youtube.com This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. unchainedlabs.comwikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. gavinpublishers.com The selection of the appropriate resolving agent and crystallization solvent is critical for achieving efficient separation. unchainedlabs.comnih.gov

Chiral chromatography , such as high-performance liquid chromatography (HPLC) using a chiral stationary phase, is another powerful technique for the separation of enantiomers. nih.gov This method can be used for both analytical and preparative scale separations and offers a direct route to enantiomerically pure compounds without the need for derivatization. researchgate.netnih.gov

Table 3: Comparison of Resolution Techniques for Racemic Cyclopentylamines

| Technique | Principle | Advantages | Disadvantages |

| Enzymatic Resolution | Enantioselective enzymatic reaction | High selectivity, mild conditions, potential for dynamic kinetic resolution | Enzyme compatibility and cost, may require optimization |

| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts by crystallization | Scalable, well-established, cost-effective | Requires suitable resolving agent and solvent, can be time-consuming |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Direct separation, high purity, applicable to a wide range of compounds | Higher cost for preparative scale, requires specialized equipment |

Reductive Amination Strategies for Chiral Cyclopentylamines

Reductive amination is a cornerstone of amine synthesis and a powerful method for preparing chiral cyclopentylamines from the corresponding cyclopentanones. researchgate.netd-nb.info This transformation typically involves the reaction of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the target amine. The stereochemical outcome of the reaction can be controlled through various asymmetric strategies.

One common approach is substrate-controlled reductive amination , where a chiral ketone is reduced, and the existing stereocenters direct the stereochemistry of the newly formed amine center. Another powerful method is asymmetric reductive amination (ARA) , which employs a chiral catalyst or a chiral auxiliary to induce enantioselectivity in the reduction of a prochiral imine. Ruthenium- and iridium-based catalysts in combination with chiral ligands have shown significant promise in the direct ARA of ketones. researchgate.net

Enzymatic approaches using amine dehydrogenases or transaminases also provide highly stereoselective routes to chiral amines via reductive amination. nih.govnih.gov These biocatalytic methods offer the advantages of high enantioselectivity and mild reaction conditions. nih.gov The choice of reducing agent is also critical; while traditional reagents like sodium borohydride (B1222165) are common, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative. d-nb.info The reductive amination of cyclopentanone, for example, has been studied using various catalysts and conditions to optimize the yield of cyclopentylamine. researchgate.net For the synthesis of specifically substituted chiral cyclopentylamines, the reductive amination of a correspondingly substituted cyclopentanone provides a direct and efficient route. rsc.orgnih.govnih.govacs.orgamanote.com

Table 4: Key Parameters in Reductive Amination for Chiral Cyclopentylamine Synthesis

| Parameter | Description | Impact on Synthesis |

| Ketone Substrate | Prochiral or chiral cyclopentanone | Determines the substitution pattern of the final amine |

| Amine Source | Ammonia, primary or secondary amines | Defines the substitution on the nitrogen atom of the product |

| Reducing Agent | Metal hydrides (e.g., NaBH4, NaBH3CN), catalytic hydrogenation (H2) | Affects reaction conditions, selectivity, and functional group tolerance |

| Catalyst | Chiral transition metal complexes (Ru, Ir), enzymes (amine dehydrogenases) | Controls the enantioselectivity of the reduction step in ARA |

| Chiral Auxiliary | Chiral molecule temporarily attached to the substrate or reagent | Induces diastereoselectivity in the reduction step |

Strategic Applications of 1s,2r 2 Methoxymethyl Cyclopentylamine As a Chiral Building Block in Complex Molecular Architectures

Integration into Pharmaceutical Intermediates and Lead Compounds

The unique stereochemistry and functionalization of (1S,2R)-2-Methoxymethyl-cyclopentylamine make it a valuable component in the design and synthesis of pharmaceutical intermediates and lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. nih.gov The cyclopentane (B165970) ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, which is crucial for molecular recognition and binding to biological targets.

The primary amine and the methoxymethyl ether functionalities offer convenient handles for further chemical modifications, allowing for the construction of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The methoxymethyl group can be a key pharmacophoric element or can be deprotected to reveal a primary alcohol for further functionalization.

While specific examples of marketed drugs containing the this compound core are not readily found in public literature, its structural motifs are present in various patented compounds and research programs aimed at developing new therapeutic agents. Its application is particularly noted in the synthesis of nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies. nih.gov The synthesis of these analogs often faces challenges due to a reliance on chiral pool starting materials and inefficient synthetic routes. nih.gov Methodologies that provide flexible and selective access to nucleoside analogs with varied substitutions and configurations are therefore highly valuable. nih.gov

The following table summarizes the potential of this building block in generating diverse pharmaceutical intermediates:

| Functional Group | Potential Reactions | Resulting Structures | Therapeutic Area of Interest |

| Primary Amine | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea formation | Amides, Sulfonamides, Secondary/Tertiary Amines, Ureas, Thioureas | Antiviral, Anticancer, CNS disorders |

| Methoxymethyl Ether | Ether cleavage (e.g., with BBr₃) | Primary Alcohol | Prodrugs, Further functionalization |

| Cyclopentane Scaffold | Ring-opening, Ring-expansion | Functionalized acyclic or larger ring systems | Diverse applications |

This table is illustrative and based on general chemical principles and the known applications of similar chiral amines in drug discovery.

Derivatization Strategies for Functionalized Cyclopentylamine (B150401) Scaffolds

The derivatization of this compound is a key strategy for creating diverse libraries of functionalized cyclopentylamine scaffolds for various applications, including drug discovery and materials science. The presence of both a primary amine and a methoxymethyl ether on a chiral cyclopentane ring allows for a wide range of chemical transformations.

Reactions at the Amino Group:

Acylation: The primary amine can be readily acylated using acid chlorides, anhydrides, or activated esters to form a wide variety of amides. This is a common strategy to introduce different side chains and explore their impact on biological activity.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce secondary or tertiary amines. This allows for the introduction of a wide range of alkyl and aryl substituents.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding interactions and are often found in enzyme inhibitors.

Modification of the Methoxymethyl Group:

Ether Cleavage: The methoxymethyl ether can be cleaved under acidic conditions or using Lewis acids like boron tribromide (BBr₃) to unmask the primary alcohol. This alcohol can then be further functionalized through esterification, etherification, or oxidation.

Table of Derivatization Reactions:

| Reagent Class | Functional Group Formed | Potential for Further Diversification |

| Acid Chlorides/Anhydrides | Amide | High |

| Sulfonyl Chlorides | Sulfonamide | Moderate |

| Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | High |

| Isocyanates/Isothiocyanates | Urea/Thiourea | High |

| Boron Tribromide (BBr₃) | Primary Alcohol | High (after deprotection) |

These derivatization strategies enable the systematic exploration of the chemical space around the cyclopentylamine scaffold, facilitating the optimization of properties such as potency, selectivity, and pharmacokinetic profiles in drug discovery programs. nih.gov

Application in the Synthesis of Carbocyclic Analogs and Peptidomimetics of Biologically Relevant Molecules

The structural rigidity and defined stereochemistry of this compound make it an excellent building block for the synthesis of carbocyclic analogs of nucleosides and as a scaffold for peptidomimetics.

Carbocyclic Nucleoside Analogs:

Carbocyclic nucleoside analogs are compounds in which the furanose ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane or cyclohexane. This modification often imparts increased metabolic stability against enzymatic degradation while retaining the ability to interact with biological targets.

This compound can serve as a chiral precursor to carbocyclic nucleosides. The amino group can be transformed into a nucleobase-containing moiety, and the methoxymethyl group can be a precursor to the 5'-hydroxymethyl group of the nucleoside analog. The synthesis of these analogs is a significant area of research in the development of antiviral and anticancer agents. nih.govnih.gov

Peptidomimetics:

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. mdpi.com The cyclopentane ring of this compound can be used as a rigid scaffold to mimic the turns and loops of peptides. mdpi.com By attaching amino acid side chains or other functional groups to the cyclopentane ring, it is possible to create molecules that present these groups in a specific spatial orientation, thereby mimicking the binding epitope of a peptide.

The primary amine of this compound can be incorporated into a peptide backbone, or it can serve as an anchor point for a side chain. The methoxymethyl group can also be modified to introduce additional functionality. The development of novel peptidomimetics is a key strategy in modern drug discovery. nih.govcam.ac.uk

The following table highlights the application of this building block in these areas:

| Application Area | Key Structural Feature Mimicked | Therapeutic Potential |

| Carbocyclic Nucleoside Analogs | Ribose/Deoxyribose sugar | Antiviral, Anticancer |

| Peptidomimetics | Peptide turns and loops | Broad, including enzyme inhibition and receptor modulation |

Utility as a Chiral Reagent in Asymmetric Transformations

Beyond its role as a structural component, this compound and its derivatives can be utilized as chiral reagents or auxiliaries in asymmetric transformations. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

The chiral environment provided by the this compound scaffold can influence the facial selectivity of reactions on a tethered substrate. For example, amides derived from this chiral amine can undergo stereoselective enolate alkylation, aldol (B89426) reactions, or Michael additions. The stereochemical outcome is dictated by the steric hindrance imposed by the cyclopentyl ring and the methoxymethyl group, which directs the approach of the electrophile to one face of the enolate.

While specific, widely-cited examples of this compound as a commercial chiral auxiliary are not prominent, the principles of its potential use are well-established in asymmetric synthesis. The development of new and efficient chiral auxiliaries is an ongoing area of chemical research. nih.govharvard.edu

Potential Asymmetric Reactions Directed by this compound Derivatives:

| Reaction Type | Substrate | Expected Outcome |

| Enolate Alkylation | Amide derived from a carboxylic acid | Enantiomerically enriched α-alkylated carboxylic acid derivative |

| Aldol Reaction | Amide derived from a carboxylic acid | Diastereomerically enriched β-hydroxy amide |

| Michael Addition | α,β-Unsaturated amide | Enantiomerically enriched conjugate addition product |

The effectiveness of a chiral auxiliary is determined by the level of stereocontrol it exerts, the ease of its attachment and removal, and its recoverability. The structural features of this compound suggest its potential in these applications, contributing to the growing toolbox of methods for asymmetric synthesis.

Exploration of 1s,2r 2 Methoxymethyl Cyclopentylamine and Its Derivatives in Medicinal Chemistry and Drug Design Research

Conceptual Framework of Privileged Scaffolds in Drug Discovery with Emphasis on Cyclopentylamines

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, describing molecular cores that can bind to multiple, often unrelated, biological targets. nih.govresearchgate.net First introduced by Evans et al. in 1988, this idea highlights that certain structural motifs are repeatedly found in biologically active compounds, suggesting an inherent ability to interact favorably with protein binding sites. researchgate.netmdpi.com These scaffolds provide a three-dimensional framework that can be decorated with various functional groups to achieve desired potency, selectivity, and pharmacokinetic properties. researchgate.net The utility of privileged scaffolds lies in their capacity to accelerate the drug discovery process by providing a validated starting point for the design of new ligands. nih.gov

While a definitive and exhaustive list of all privileged scaffolds remains elusive, numerous examples have been identified, including benzodiazepines, indoles, and various heterocyclic systems. nih.govmdpi.com The cyclopentane (B165970) ring, a component of the cyclopentylamine (B150401) scaffold, is a feature of several natural hormones and synthetic drugs, underscoring its importance in molecular recognition. ufrj.br Cyclopentylamine derivatives, by virtue of their defined stereochemistry and the ability to present substituents in specific spatial orientations, can mimic peptide turns or interact with specific pockets within a receptor or enzyme active site. This makes them valuable templates for exploring a range of biological targets. The constrained conformation of the cyclopentyl ring, as seen in analogues like those of histamine, can improve biological activity by locking the molecule into a bioactive conformation. nih.gov

Scaffold Hopping and Molecular Diversity Generation Based on the Cyclopentylamine Core

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying structurally novel compounds by replacing the central core of a known active molecule while preserving its key binding interactions. criver.comnih.gov This approach is particularly valuable for generating new intellectual property, overcoming liabilities associated with an existing scaffold, or improving a compound's properties. criver.com The process can be driven by the intuition and experience of medicinal chemists or accelerated by computational methods that search for isosteric replacements that maintain the correct geometry of essential substituents. criver.comblogspot.com

The cyclopentylamine core is an excellent substrate for scaffold hopping and molecular diversity generation. Its non-planar structure allows for the creation of a wide array of stereochemically diverse analogues. By systematically modifying the substituents on the cyclopentane ring and the amine group, chemists can generate libraries of compounds for biological screening. nih.gov For instance, new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized by reacting 2-cyclopentylthiourea with various 2-bromo esters, leading to compounds with potential anticancer and enzyme inhibitory activities. nih.gov This demonstrates how the cyclopentylamine moiety can be incorporated into more complex heterocyclic systems to explore new chemical space. The generation of such molecular diversity is crucial for identifying novel hits and for optimizing lead compounds during the drug discovery process. nih.gov

Structure-Based Design Principles Applied to (1S,2R)-2-Methoxymethyl-cyclopentylamine Derivatives

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to guide the design of potent and selective inhibitors or modulators. This approach relies heavily on techniques such as X-ray crystallography and NMR spectroscopy to determine the structure of the target, often in complex with a ligand. The detailed understanding of the binding site, including its shape, size, and the nature of the amino acid residues lining it, allows for the rational design of molecules that can fit snugly and make specific, favorable interactions.

In the context of this compound derivatives, SBDD principles are applied to optimize their interactions with their biological targets. For example, if the target is a receptor, the cyclopentylamine core might position a key substituent to form a hydrogen bond with a specific residue in the binding pocket. The methoxymethyl group could then be modified to explore a hydrophobic sub-pocket, thereby increasing binding affinity. A notable example of SBDD in a related context is the design of tryptophan hydroxylase inhibitors, where compounds were engineered to span all active binding sites, including those for the cosubstrate, substrate, and the catalytic iron ion. nih.gov This highlights how a deep understanding of the target's active site can lead to the development of highly potent and specific molecules.

Computational Chemistry Approaches in the Design and Optimization of Cyclopentylamine-Based Agents

Computational chemistry has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to design and optimize new therapeutic agents. youtube.compretalx.com A wide range of computational methods are employed, from molecular mechanics and quantum mechanics to molecular dynamics simulations and free energy calculations. youtube.compretalx.com These techniques allow researchers to model the interactions between a ligand and its target at an atomic level, predict binding affinities, and understand the dynamic behavior of the complex. youtube.com

For cyclopentylamine-based agents, computational approaches can be used in several ways. Molecular docking simulations can predict the preferred binding mode of a series of derivatives within a target's active site, helping to prioritize which compounds to synthesize. pretalx.com Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build mathematical models that correlate the chemical structure of the cyclopentylamine derivatives with their biological activity, providing insights into the key structural features required for potency. biomolther.org Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of the cyclopentylamine ring and its substituents, as well as the stability of the ligand-protein complex over time. youtube.com The use of computational tools in the design of nicotinic acid hydrazide nickel-based complexes for gas sensing demonstrates the power of these methods in predicting molecular properties and interactions. nih.gov Similarly, computational design was instrumental in the development of a novel near-infrared activated photolabile protecting group. nih.gov

Development of Novel Cyclopentylamine-Containing Agents for Research Applications

The cyclopentylamine scaffold has been incorporated into a variety of molecules developed for research purposes, targeting a range of biological systems. The synthesis and biological evaluation of these novel agents have provided valuable insights into their structure-activity relationships and potential therapeutic applications.

One area of research has focused on the development of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. mdpi.com These compounds have been synthesized and evaluated for their potential as anticancer agents and inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD). mdpi.com Another research avenue has explored the synthesis of novel antimicrobial agents, a critical area of research given the rise of antibiotic resistance. nih.govmdpi.com The development of new antimicrobial compounds often involves the design of molecules that can disrupt bacterial cell walls or other essential processes. nih.gov In the field of neuroscience, phenethylamine (B48288) and tryptamine (B22526) derivatives have been studied for their affinity towards serotonin (B10506) receptors, such as the 5-HT2A receptor, which is implicated in various psychiatric disorders. biomolther.org The structural features of these molecules, including the nature and position of substituents, have been shown to significantly influence their binding affinity. biomolther.org Furthermore, the synthesis of novel morphinan (B1239233) derivatives has led to the discovery of potent antinociceptive agents, with some compounds showing significantly higher potency than morphine in preclinical models. nih.gov The design and synthesis of quinolinone derivatives as inhibitors of the epidermal growth factor receptor (EGFR) with antiproliferative action is another example of the application of these research principles. mdpi.com

Table 1: Examples of Novel Cyclopentylamine-Containing Agents and Their Research Applications

| Compound Class | Target/Application | Key Research Findings |

|---|---|---|

| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | Anticancer, 11β-HSD inhibition | Some derivatives showed potent inhibitory activity against 11β-HSD and cytotoxic effects against various cancer cell lines. mdpi.com |

| Novel Antimicrobial Agents | Antibacterial | The development of new classes of antibiotics is crucial to combat antimicrobial resistance. nih.govmdpi.com |

| Phenethylamine and Tryptamine Derivatives | Serotonin Receptors (e.g., 5-HT2A) | Structure-activity relationship studies revealed that specific substitutions on the phenyl ring and ethylamine (B1201723) backbone influence binding affinity to the 5-HT2A receptor. biomolther.org |

| Morphinan Derivatives | Opioid Receptors (antinociceptive) | Introduction of a 14-phenylpropoxy group in cyprodime (B53547) derivatives led to a significant increase in antinociceptive potency compared to morphine. nih.gov |

| Quinolinone Derivatives | Epidermal Growth Factor Receptor (EGFR) | Novel quinolinone derivatives demonstrated strong antiproliferative activity and potent inhibition of EGFR. mdpi.com |

Mechanistic Insights into Stereocontrol and Reactivity in 1s,2r 2 Methoxymethyl Cyclopentylamine Synthesis and Derivatization

Reaction Mechanism Elucidation in Asymmetric Cyclopentylamine (B150401) Synthesis

The construction of the chiral cyclopentane (B165970) core of molecules like (1S,2R)-2-Methoxymethyl-cyclopentylamine often relies on powerful asymmetric catalytic reactions. Organocatalysis, in particular, has emerged as a robust strategy for the enantioselective synthesis of functionalized cyclopentanes. One-pot domino or cascade reactions are especially efficient, allowing for the formation of multiple carbon-carbon bonds and stereocenters in a single synthetic operation from simple starting materials.

For instance, a highly stereoselective approach to fully functionalized cyclopentanes can be achieved through an organocatalytic triple Michael domino reaction. In a representative mechanism, a diarylprolinol silyl ether catalyst can initiate the first Michael addition of an oxindole to an unsaturated ester. This is followed by a second Michael reaction with an unsaturated aldehyde via iminium activation, and a final intramolecular Michael addition proceeds through enamine activation to furnish the cyclopentane ring with multiple stereocenters. The stereochemical outcome of such reactions is intricately controlled by the chiral catalyst, which orchestrates the approach of the reactants.

Another powerful strategy involves a multicatalytic cascade sequence, for example, combining a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin reaction. This approach allows for the asymmetric synthesis of densely functionalized cyclopentanones, which can serve as versatile precursors to cyclopentylamines. The secondary amine catalyst, such as a prolinol derivative, facilitates the initial enantioselective Michael addition, setting a crucial stereocenter. The subsequent NHC-catalyzed ring closure then proceeds under stereochemical influence from the existing chiral center.

The elucidation of these complex reaction mechanisms often involves a combination of experimental studies, including the isolation and characterization of intermediates, and computational modeling to map out the potential energy surfaces of the reaction pathways.

Factors Influencing Enantioselectivity and Diastereoselectivity in Cyclopentane Ring Systems

The precise control of enantioselectivity and diastereoselectivity in the synthesis of cyclopentane derivatives is influenced by a multitude of factors. The choice of catalyst, the structure of the substrates, and the reaction conditions all play critical roles in determining the stereochemical outcome.

In many asymmetric syntheses of cyclopentanes, the catalyst is the primary source of chirality. Chiral catalysts, whether they are metal complexes or purely organic molecules, create a chiral environment that directs the formation of one enantiomer over the other. For example, in domino reactions, the catalyst can control the facial selectivity of nucleophilic attacks on prochiral centers.

The conformation of the cyclopentane ring itself influences the stereochemical outcome of subsequent reactions. The cyclopentane ring is not planar and adopts puckered conformations, such as the envelope and twist forms, to relieve torsional strain. Substituents on the ring will preferentially occupy positions that minimize steric interactions, which can direct the approach of incoming reagents in functionalization reactions. In substituted cyclopentanes, the preferred conformation is often one where bulky groups occupy an equatorial-like position.

The interplay of these factors is complex, and optimizing a reaction for high stereoselectivity often requires careful tuning of all these parameters. The following table summarizes key factors and their effects on stereoselectivity in cyclopentane synthesis.

| Factor | Influence on Stereoselectivity |

| Chiral Catalyst | Creates a chiral environment, directing the formation of a specific enantiomer. |

| Substrate Structure | Steric bulk and electronic properties of substituents can favor specific transition states, leading to higher diastereoselectivity. |

| Reaction Intermediates | The stability of intermediates, often governed by the minimization of steric strain (e.g., A1,3-strain), can dictate the major diastereomer formed. |

| Cyclopentane Conformation | The puckered nature of the ring directs substituents into pseudo-equatorial or pseudo-axial positions, influencing the stereochemical course of further functionalization. |

| Reaction Conditions | Solvent, temperature, and additives can affect the equilibrium between different transition states and intermediates, thereby influencing the stereochemical outcome. |

Stereochemical Control during Ring Closure and Functionalization

The stereochemical integrity of the cyclopentane core must be maintained and controlled during both the initial ring-forming step and any subsequent functionalization reactions. Various strategies have been developed to achieve this.

Stereocontrolled ring closure is often the cornerstone of the synthesis. Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the cyclopentane ring with a high degree of stereocontrol. The use of chiral auxiliaries or chiral catalysts in these reactions ensures the formation of enantioenriched products.

Once the chiral cyclopentane scaffold is established, subsequent functionalization must proceed with high stereoselectivity. The existing stereocenters on the ring can direct the stereochemical outcome of further reactions. This phenomenon, known as substrate-controlled diastereoselectivity, is a powerful tool in asymmetric synthesis. For example, a pre-existing stereocenter can guide the facial selectivity of a reduction, alkylation, or epoxidation reaction on an adjacent prochiral center.

In some cases, C-H functionalization logic can be applied to install new functional groups in a stereocontrolled manner. A directing group on the cyclopentane ring can guide a transition metal catalyst to a specific C-H bond, allowing for its selective functionalization. The stereochemistry of the directing group can thus control the stereochemistry of the newly introduced functional group.

Analytical and Spectroscopic Methods for Stereochemical Characterization of 1s,2r 2 Methoxymethyl Cyclopentylamine and Its Analogs

Advanced Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are indispensable for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. sci-hub.se High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominent methods, utilizing a chiral environment to differentiate between stereoisomers. chiralpedia.com

The fundamental principle of chiral chromatography involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. sci-hub.senih.gov This selector can be part of the stationary phase (chiral stationary phase, CSP) or, less commonly, an additive to the mobile phase. nih.gov The differing stability of these diastereomeric complexes leads to different retention times, allowing for their separation. sci-hub.se

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. sigmaaldrich.com A wide array of chiral stationary phases (CSPs) is commercially available, making it the gold standard for enantiopurity evaluation. nih.gov For amine compounds like (1S,2R)-2-Methoxymethyl-cyclopentylamine, CSPs based on macrocyclic glycopeptides (e.g., vancomycin, teicoplanin), polysaccharides (e.g., derivatized cellulose (B213188) or amylose), and cyclodextrins are particularly effective. sigmaaldrich.comresearchgate.net The separation mechanism often involves inclusion complexing, where the analyte fits into a chiral cavity within the CSP. researchgate.net The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffer, is crucial for optimizing selectivity. researchgate.net In some cases, derivatizing the amine with a suitable agent can enhance interaction with the CSP and improve resolution. nih.gov

Chiral Gas Chromatography (GC):

Chiral GC is a highly sensitive method ideal for the analysis of volatile and semi-volatile chiral compounds. nih.gov For less volatile compounds or those with functional groups that interact poorly with the CSP, derivatization is often necessary. wiley.com Primary amines such as cyclopentylamine (B150401) analogs are frequently derivatized with reagents like trifluoroacetic anhydride (B1165640) to increase their volatility and improve chromatographic performance. wiley.comchromatographyonline.com

The most widely used CSPs in modern chiral GC are based on modified cyclodextrins. chromatographyonline.comgcms.czresearchgate.net These are cyclic oligosaccharides that have a chiral, toroidal structure, creating a hydrophobic inner cavity and a hydrophilic exterior. gcms.cz By derivatizing the hydroxyl groups on the cyclodextrin (B1172386) rim, various selectors with unique enantioselective properties can be created. gcms.cz The separation is based on the differential inclusion of the enantiomers into the cyclodextrin cavity. americanlaboratory.com Amino acid derivative-based CSPs, such as Chirasil-Val, are also effective for separating derivatized amino compounds. chiralpedia.comgcms.cz

The following table summarizes common chiral stationary phases used for the separation of amines and related chiral compounds.

| Technique | Chiral Stationary Phase (CSP) Type | Common Selector Examples | Typical Analytes / Applications |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Broad applicability for many chiral compounds, including those with aromatic rings and polar functional groups. sigmaaldrich.com |

| Chiral HPLC | Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Effective for amino acids, peptides, and primary amines that can undergo ionic interactions. sigmaaldrich.com |

| Chiral HPLC / GC | Cyclodextrin-based | Derivatized α-, β-, and γ-cyclodextrins (e.g., permethylated, acetylated) | Separation of a wide range of compounds, including hydrocarbons, alcohols, and amines, often based on inclusion complexation. sigmaaldrich.comresearchgate.netgcms.cz |

| Chiral GC | Amino Acid-based | L-valine-tert-butylamide polysiloxane (Chirasil-Val) | Primarily used for the separation of derivatized amino acids and amines. chiralpedia.comgcms.cz |

Spectroscopic Methods for Absolute Configuration Assignment (e.g., Circular Dichroism, NMR)

While chromatography can separate enantiomers, it does not inherently reveal the absolute configuration of each. Spectroscopic methods are required for this purpose.

Circular Dichroism (CD) Spectroscopy:

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable technique for determining the absolute configuration of chiral molecules in solution. uit.no This is a significant advantage over methods that require crystallization. uit.no VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov Enantiomers produce VCD spectra that are mirror images—equal in magnitude but opposite in sign. nih.gov

The assignment of absolute configuration using VCD involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum for one of the enantiomers. uit.no The theoretical spectrum is generated using quantum chemical calculations, typically with Density Functional Theory (DFT). uit.no If the experimental spectrum's major bands match the calculated spectrum in both sign and relative intensity, the absolute configuration of the sample is confidently assigned as that of the structure used in the calculation. uit.no This method is highly sensitive to the molecule's three-dimensional structure, including its conformational distribution in solution. rsc.org For cyclic molecules like cyclopentylamine analogs, VCD can be particularly effective, although the challenge increases with conformational flexibility and the number of chiral centers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. While standard NMR cannot distinguish between enantiomers, it is highly effective for determining the relative stereochemistry in molecules with multiple chiral centers, such as diastereomers. acs.org For the analysis of cyclopentane (B165970) derivatives, detailed analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts and coupling constants, can provide insight into the conformation of the five-membered ring. nih.gov

To determine absolute configuration or differentiate enantiomers using NMR, a chiral auxiliary is required. This can be achieved by:

Chiral Derivatizing Agents (CDAs): The chiral analyte, such as this compound, is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.

Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solvent containing an enantiomerically pure CSA. The transient diastereomeric complexes that form in solution can lead to separate NMR signals for the two enantiomers.

The following table illustrates the comparative principles of VCD and NMR in stereochemical assignment.

| Method | Principle | Information Provided | Key Requirement |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. nih.gov | Absolute configuration of a chiral molecule in solution. uit.no | Comparison of experimental spectrum with a quantum mechanically calculated spectrum. uit.no |

| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin transitions in a magnetic field. | Relative stereochemistry (diastereomers); Absolute configuration and enantiomeric purity when used with a chiral auxiliary. acs.org | Formation of diastereomers (with CDA) or transient diastereomeric complexes (with CSA) to resolve enantiomer signals. |

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography is considered the "gold standard" for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers. The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule, providing a definitive three-dimensional model.

For a chiral molecule, the analysis can distinguish between the two enantiomers, providing an unequivocal assignment of the R/S configuration at each stereocenter. This method is particularly powerful because it provides a complete and precise picture of the solid-state conformation and intermolecular interactions.

The primary and most significant limitation of X-ray crystallography is the need to grow a single crystal of sufficient size and quality, which can be a challenging and time-consuming process. uit.no Many compounds, including oils or substances that are difficult to crystallize, are not amenable to this technique. For amines like this compound, which may be liquids or low-melting solids at room temperature, forming a crystalline salt (e.g., a hydrochloride or tartrate salt) is a common strategy to facilitate the growth of suitable crystals for X-ray diffraction analysis.

The data obtained from an X-ray crystallographic analysis is comprehensive, as shown in the illustrative table below.

| Crystallographic Parameter | Description | Significance for Stereochemical Analysis |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Chiral compounds crystallize in non-centrosymmetric space groups, which is a prerequisite for absolute structure determination. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal lattice. | Defines the framework in which the molecular structure is determined. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Provides the complete 3D structure, allowing for direct visualization and assignment of absolute configuration. |

| Flack Parameter | A parameter refined during analysis that indicates the correctness of the assigned absolute configuration. | A value close to zero for the correct enantiomer model confirms the absolute structure assignment. |

Future Prospects and Research Challenges in the Field of Chiral Cyclopentylamines

Development of More Efficient and Sustainable Synthetic Routes for (1S,2R)-2-Methoxymethyl-cyclopentylamine

The industrial-scale production of enantiopure amines like this compound necessitates synthetic routes that are not only efficient in terms of yield and purity but also environmentally sustainable. Current research focuses on moving away from classical resolution methods, which are inherently limited to a 50% yield, and traditional synthesis that may involve hazardous reagents and harsh conditions. wiley.com

Biocatalysis and Chemoenzymatic Strategies:

A highly promising approach is the use of biocatalysis, which leverages the high enantioselectivity and regioselectivity of enzymes. core.ac.uknih.gov Enzyme-catalyzed reactions are typically performed under mild conditions (ambient temperature and pressure), which minimizes problems like isomerization and racemization. core.ac.uknih.gov The development of biocatalytic processes is of particular interest in the pharmaceutical industry for creating chiral building blocks. nih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases are at the forefront of chiral amine synthesis. nih.gov

Transaminases (TAs): These enzymes can transfer an amino group from a donor molecule to a ketone precursor, producing a chiral amine with high enantiomeric excess. wiley.com The use of ω-transaminases (ω-TAs) has been demonstrated on an industrial scale for the synthesis of complex pharmaceutical ingredients. wiley.com For this compound, a potential biocatalytic route would involve the asymmetric amination of 2-methoxymethyl-cyclopentanone using an engineered transaminase.

Enzyme Cascades: To overcome equilibrium limitations in biocatalytic reactions, multi-enzyme cascade systems are being developed. For instance, coupling a transaminase with an alcohol dehydrogenase (ADH) can shift the reaction equilibrium towards the desired amine product, significantly improving yields. mdpi.com Such bienzyme systems have been shown to increase substrate handling capacity by over 1.5-fold compared to single-enzyme systems. mdpi.com

Chemoenzymatic Synthesis: This approach combines enzymatic steps with chemical transformations to create complex molecules. nih.govrochester.edu A chemoenzymatic strategy could involve the enzymatic resolution of a racemic cyclopentylamine (B150401) intermediate, followed by chemical modification to yield the target compound. This method leverages the stereoselectivity of enzymes while retaining the flexibility of traditional organic synthesis. rochester.edu

Challenges in Sustainable Synthesis: The primary challenges lie in the discovery and engineering of enzymes with the desired substrate specificity and stability for industrial applications. While biocatalysis offers a green alternative, the development of robust and reusable enzyme preparations, such as immobilized enzymes, is crucial for economic viability. core.ac.uk Furthermore, the synthesis of the ketone precursors themselves should ideally follow green chemistry principles to ensure the entire process is sustainable.

| Synthetic Strategy | Key Advantages | Relevant Enzymes/Methods | Challenges |

|---|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Transaminases (TAs), Amine Dehydrogenases (AmDHs), Imine Reductases (IREDs). nih.gov | Enzyme discovery, substrate scope, operational stability. researchgate.net |

| Enzyme Cascades | Overcomes equilibrium limitations, improves product yield. mdpi.com | Coupled enzyme systems (e.g., TA + ADH). mdpi.com | Compatibility of enzymes and reaction conditions. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis. rochester.edu | Kinetic resolution followed by chemical derivatization. nih.gov | Integration of biological and chemical steps, process optimization. |

Expanding the Scope of Cyclopentylamine Scaffolds in Drug Discovery beyond Current Applications

Cyclopentane (B165970) rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their incorporation into drug candidates can lead to favorable physicochemical properties. The rigid, three-dimensional nature of the cyclopentane scaffold, especially when chiral, allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets. Cyclopentylamine is used as a building block for pharmaceuticals and agrochemicals. guidechem.combasf.com

Current and Future Therapeutic Areas: Currently, cyclopentylamine derivatives are recognized as intermediates for various therapeutic agents, including chemokine receptor 2 antagonists. chemicalbook.commicrochem.fr The future direction lies in leveraging the unique structural features of scaffolds like this compound to explore new therapeutic targets. The development of diversity-oriented synthesis strategies can generate libraries of novel cyclopentylamine derivatives for high-throughput screening against a wide range of diseases. nih.gov

Privileged Scaffolds: Chiral five-membered carbocyclic frameworks are considered "privileged scaffolds" in medicinal chemistry. rochester.edu Systematically exploring derivatives of this compound could lead to the discovery of new drug candidates for complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. nih.govbiosynth.com

Conformationally Restricted Analogues: The cyclopropane (B1198618) ring has been effectively used to create conformationally restricted analogues of bioactive compounds to improve activity. acs.org Similarly, the cyclopentane ring in this compound provides a rigid backbone that can be used to design analogues of existing drugs or natural products with improved potency and reduced off-target effects.

A significant challenge is the multistep synthesis often required for these complex scaffolds, which can limit the diversity of the generated libraries. hiroshima-u.ac.jp Therefore, the development of new, efficient multicomponent reactions is crucial for rapidly constructing structurally complex carbocycles from simple starting materials. hiroshima-u.ac.jp

Innovative Applications in Material Science and Catalysis

The unique stereochemical and electronic properties of chiral amines suggest significant potential for their use beyond pharmaceuticals, particularly in material science and asymmetric catalysis.

Asymmetric Catalysis: The creation of new chiral ligands is critical for advancing metal-catalyzed asymmetric reactions, which are essential for producing single-enantiomer compounds. nih.gov Chiral cyclopentadienyl (B1206354) (Cp) ligands have emerged as powerful tools in this area. researchgate.net Given the structural similarities, chiral cyclopentylamine derivatives represent a promising, yet underexplored, class of ligands.

Ligand Design: this compound can serve as a backbone for novel bidentate or monodentate ligands. The amine and methoxymethyl groups can act as coordination sites for a metal center. The design of non-symmetrical ligands has, in many cases, led to catalysts that outperform those based on traditional C2-symmetric ligands. nih.gov

Applications: These new ligands could be applied in a broad range of metal-catalyzed transformations, including challenging C-H bond functionalizations, to access valuable chiral molecules. nih.govresearchgate.net A key research challenge is the empirical nature of ligand development; however, a semi-rational approach is becoming more feasible as mechanistic understanding grows. nih.gov

Material Science: Chirality is increasingly being harnessed to create advanced materials with unique optical, electronic, and mechanical properties. researchgate.net

Chiral Materials: Incorporating chiral building blocks like this compound into polymers or supramolecular assemblies can induce chirality at the macroscopic level. researchgate.net This could lead to the development of materials for chiroptical applications, such as circularly polarized luminescence, and for use in enantioselective separations.

Nanotechnology: Chiral molecules are being explored for the development of novel nanomaterials. For instance, chiral nanoparticles can be used in advanced sensor technology and in the development of spintronic devices that utilize chiral-induced spin selectivity. researchgate.net

| Field | Potential Application of this compound Derivatives | Rationale | Research Focus |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ligands for Metal Complexes nih.govresearchgate.net | The defined stereochemistry can induce high enantioselectivity in catalytic reactions. | Synthesis of novel ligands and testing their efficacy in various transformations. deepdyve.com |

| Material Science | Components of Chiral Polymers and Supramolecular Structures | Induces macroscopic chirality, leading to unique optical and electronic properties. researchgate.net | Development of functional materials for chiroptical devices and enantioselective separations. |

| Nanotechnology | Building Blocks for Chiral Nanoparticles | Can impart specific recognition or electronic properties at the nanoscale. | Exploration of applications in sensors and spintronics. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Rational Design of Cyclopentylamine Derivatives

Accelerating Catalyst and Ligand Design: For applications in catalysis, ML models can predict the performance of a potential catalyst based on the structure of the chiral ligand.

Predictive Modeling: Neural networks and other ML algorithms can be trained on existing reaction data to predict the enantioselectivity of a catalytic reaction with high accuracy, even with relatively small datasets. chemistryworld.comchemrxiv.org This allows for the in-silico screening of numerous potential cyclopentylamine-based ligands before their synthesis.

Inverse Design: Generative AI models can go a step further by proposing entirely new ligand structures that are optimized for a specific target property. acs.org This inverse design approach can explore a much wider chemical space than traditional methods, potentially leading to the discovery of novel, high-performance catalysts. acs.org

Optimizing Synthetic Routes: AI can also play a crucial role in addressing the challenges outlined in section 7.1 by designing more efficient synthetic pathways.

Retrosynthesis: AI-powered tools can suggest viable synthetic routes for complex molecules like this compound, breaking them down into simpler, commercially available starting materials. desertsci.com

Reaction Optimization: ML algorithms, such as Bayesian optimization, can be used to efficiently explore the parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for yield and selectivity. arxiv.org AI workflows can even integrate information from scientific literature to build a comprehensive search space for catalyst synthesis optimization. arxiv.org

Challenges and the Path Forward: A significant challenge for applying AI in chemistry is the availability of large, high-quality datasets. researchgate.netchemrxiv.org Furthermore, ensuring the interpretability of AI models is crucial for chemists to gain mechanistic insights from the predictions. researchgate.net The future of chemical research will likely involve a synergistic approach where the computational power of AI is combined with the domain knowledge and intuition of human chemists to tackle complex challenges in the design and synthesis of chiral molecules like this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physico-chemical properties of (1S,2R)-2-Methoxymethyl-cyclopentylamine, and how do they influence its reactivity in synthetic applications?

- Answer : The compound’s hydrogen bond donor (1) and acceptor (1) counts, low topological polar surface area (26 Ų), and moderate hydrophobicity (XlogP = 1) suggest limited solubility in polar solvents, favoring organic-phase reactions. Its rigid cyclopentane backbone and methoxymethyl substituent create steric constraints, directing regioselectivity in nucleophilic substitutions or cycloadditions. Computational modeling (e.g., DFT) is recommended to predict reaction pathways .

Q. What synthetic strategies are commonly employed to access enantiopure this compound?

- Answer : Asymmetric catalysis is critical. For example, chiral auxiliaries or transition-metal catalysts (e.g., Rh or Pd) can induce stereocontrol during cyclopentane ring formation. A reported method involves kinetic resolution of racemic mixtures using lipase enzymes, achieving >95% enantiomeric excess (ee). Post-synthetic modifications, such as methoxymethyl group introduction via Mitsunobu or Williamson ether synthesis, are typical .

Q. How can NMR spectroscopy resolve the stereochemical configuration of this compound?

- Answer : H-NMR coupling constants () between C1 and C2 protons distinguish cis (1S,2R) from trans diastereomers. NOESY correlations confirm spatial proximity of the methoxymethyl group and the amine. C-NMR chemical shifts for C1 and C2 (typically 50–60 ppm for cyclopentyl carbons) validate ring conformation .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its utility in asymmetric catalysis or chiral ligand design?

- Answer : The rigid bicyclic structure and defined stereochemistry enable chelation to transition metals (e.g., Pd, Cu), enhancing enantioselectivity in cross-coupling or hydrogenation reactions. For example, derivatives of similar cyclopentylamines act as ligands in Rh-catalyzed C–H activation, achieving >90% ee. Computational docking studies (e.g., molecular dynamics) predict binding affinity to metal centers .

Q. What experimental and computational methods are used to resolve contradictions in reported reaction yields or selectivity data for this compound?

- Answer : Contradictions often arise from solvent effects or catalyst loading. Systematic studies using Design of Experiments (DoE) can isolate variables. For example, varying solvent polarity (logP) and temperature in Pd-catalyzed aminations may reveal optimal conditions. DFT calculations (e.g., Gibbs free energy barriers) explain unexpected regioselectivity in competing pathways .

Q. How can silacyclopropane intermediates (e.g., Scheme 11 in ) be adapted to synthesize this compound derivatives?

- Answer : Silver- or palladium-catalyzed silylene transfer from silacyclopropanes enables ring expansion or functionalization. For instance, inserting a methoxymethyl group via Si–C bond cleavage (e.g., Eq. 24 in ) generates cyclopentane-fused siloles, which can be hydrolyzed to the target amine. Reaction monitoring via in-situ IR or MS ensures intermediate stability .

Q. What role does this compound play in enzyme inhibition studies, and how is its binding affinity quantified?

- Answer : The amine group acts as a hydrogen-bond donor to active-site residues in enzymes like monoamine oxidases (MAOs). Radioligand displacement assays (e.g., H-harmine) measure IC values, while surface plasmon resonance (SPR) quantifies binding kinetics (k/k). MD simulations identify key interactions (e.g., π-stacking with flavin cofactors) .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with hexane/isopropanol mobile phases. For scale-up, fractional crystallization using diastereomeric salts (e.g., (+)-CSA) achieves >99% purity. LC-MS (ESI+) monitors impurities, while F-NMR (if fluorinated analogs exist) tracks byproducts .

Q. How can computational tools predict the metabolic stability of this compound in pharmacological studies?

- Answer : ADMET predictors (e.g., SwissADME) estimate metabolic sites (e.g., CYP450 oxidation of the methoxymethyl group). MD simulations with liver microsomal enzymes (e.g., CYP3A4) model binding poses. In vitro assays using human hepatocytes validate predictions, with LC-HRMS identifying phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.